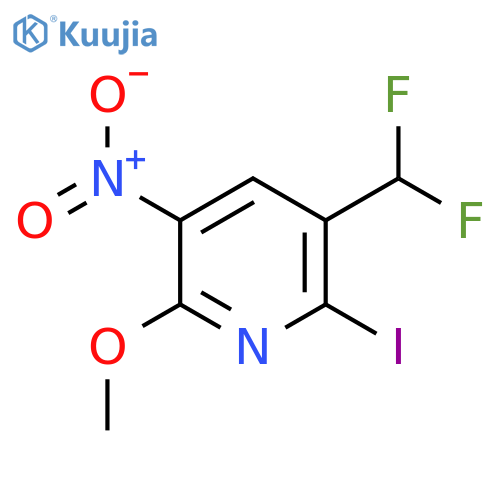Cas no 1806882-61-0 (3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine)

1806882-61-0 structure
商品名:3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine
CAS番号:1806882-61-0
MF:C7H5F2IN2O3
メガワット:330.027480840683
CID:4890794
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine 化学的及び物理的性質
名前と識別子
-
- 3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine
-
- インチ: 1S/C7H5F2IN2O3/c1-15-7-4(12(13)14)2-3(5(8)9)6(10)11-7/h2,5H,1H3
- InChIKey: RVKQEGKWECXCLN-UHFFFAOYSA-N
- ほほえんだ: IC1=C(C(F)F)C=C(C(=N1)OC)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 67.9
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029025768-1g |
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine |
1806882-61-0 | 95% | 1g |
$3,184.50 | 2022-03-31 | |
| Alichem | A029025768-500mg |
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine |
1806882-61-0 | 95% | 500mg |
$1,853.50 | 2022-03-31 | |
| Alichem | A029025768-250mg |
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine |
1806882-61-0 | 95% | 250mg |
$1,068.20 | 2022-03-31 |
3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine 関連文献
-
Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915
-
Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
1806882-61-0 (3-(Difluoromethyl)-2-iodo-6-methoxy-5-nitropyridine) 関連製品
- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)
- 946245-01-8(N-2-(2,3-dihydro-1H-indol-1-yl)-2-4-(dimethylamino)phenylethyl-2-fluorobenzene-1-sulfonamide)
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
